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Introduction
Glycoprotein 130 (gp130), also known as IL6ST, IL6R-beta, or CD130, is a transmembrane

protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-

6) family of cytokines. This family includes IL-6, interleukin-11 (IL-11), leukemia inhibitory factor

(LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), cardiotrophin-1 (CT-1), and

cardiotrophin-like cytokine (CLC). The discovery of gp130 was a pivotal moment in

understanding cytokine signaling, revealing a paradigm of shared receptor subunits and

functional redundancy among cytokines. This technical guide provides an in-depth exploration

of the discovery, history, and core signaling mechanisms of gp130, tailored for researchers,

scientists, and professionals in drug development.

The Discovery of gp130: The IL-6 Signal Transducer
The story of gp130 begins with efforts to understand the pleiotropic actions of Interleukin-6 (IL-

6), a cytokine initially identified as B-cell stimulatory factor 2 (BSF-2) due to its ability to induce

immunoglobulin production in B cells.[1][2] It soon became clear that IL-6 had a wide range of

biological activities, including the induction of acute phase proteins in hepatocytes and the

regulation of hematopoiesis.[3]

The existence of a dedicated IL-6 receptor (IL-6R, also known as gp80) was established, but

this receptor alone could not fully explain the signal transduction process. A key breakthrough
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came in 1989 from the laboratory of Tadamitsu Kishimoto. Using a human myeloma cell line,

U266, which is responsive to IL-6, they demonstrated that IL-6 binding to its receptor triggered

the association with a second, non-ligand-binding membrane glycoprotein with a molecular

weight of approximately 130 kDa.[4] This protein was aptly named glycoprotein 130 (gp130).

This seminal study provided the first evidence that a cytokine receptor system could be

composed of a ligand-binding subunit and a separate signal-transducing subunit.

Key Experiment: Co-immunoprecipitation of IL-6R and
gp130
The association between the IL-6 receptor and gp130 was elegantly demonstrated through co-

immunoprecipitation experiments.

Cell Line: Human myeloma cell line U266.

Cell Labeling: Cells were surface-iodinated with Na¹²⁵I using the lactoperoxidase method to

label cell surface proteins.

Stimulation: Cells were incubated with or without recombinant human IL-6 at 37°C for

various time points.

Cell Lysis: Cells were lysed in a digitonin-containing buffer (1% digitonin, 10 mM

triethanolamine [pH 7.8], 0.15 M NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM

phenylmethylsulfonyl fluoride).

Immunoprecipitation: The cell lysates were immunoprecipitated with an anti-IL-6R

monoclonal antibody (MT-18).

Analysis: The immunoprecipitates were analyzed by SDS-polyacrylamide gel electrophoresis

(SDS-PAGE) and autoradiography.

In the presence of IL-6, the anti-IL-6R antibody not only precipitated the 80 kDa IL-6R but also

a 130 kDa protein, which was identified as gp130. This association was dependent on the

presence of IL-6 and occurred at 37°C but not at 4°C, suggesting a specific, energy-dependent

process.[4]
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Molecular Cloning and Characterization of gp130
Following its discovery, the next crucial step was the molecular cloning of the gene encoding

gp130. This was achieved in 1990, again by the Kishimoto group, providing a wealth of

information about its structure and function.[5][6]

A cDNA clone for human gp130 was isolated from a cDNA library derived from the human

placental cell line. The cloned cDNA encoded a protein of 918 amino acids with a single

transmembrane domain, confirming its identity as a transmembrane protein.[5]

Key Experiment: cDNA Cloning of Human gp130
The cloning of gp130 was a significant technical achievement that paved the way for detailed

molecular studies.

cDNA Library: A cDNA library was constructed from the human placental cell line in the λgt11

expression vector.

Screening: The library was screened using a radiolabeled oligonucleotide probe designed

based on a partial amino acid sequence of purified gp130.

Clone Isolation and Sequencing: Positive clones were isolated, and the cDNA inserts were

subcloned into plasmids for DNA sequencing.

Sequence Analysis: The full-length cDNA sequence was determined, and the deduced amino

acid sequence was analyzed for structural motifs.

The deduced amino acid sequence of gp130 revealed several key structural features:

Extracellular Domain: The large extracellular domain contains a region of approximately 200

amino acids with homology to the cytokine receptor family, including the characteristic

WSXWS motif. It also features six fibronectin type III-like domains.[5]

Transmembrane Domain: A single hydrophobic transmembrane domain anchors the protein

in the cell membrane.

Cytoplasmic Domain: A substantial cytoplasmic domain of 277 amino acids, which lacks any

intrinsic kinase activity, suggesting it relies on associated proteins for signal transduction.[7]
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The cloning of gp130 confirmed that it was a member of the cytokine receptor superfamily and

provided the tools to investigate its role in signaling.[5]

gp130 as a Common Receptor Subunit for the IL-6
Cytokine Family
A major paradigm shift in cytokine biology occurred with the realization that gp130 was not

exclusive to the IL-6 receptor complex. Subsequent research demonstrated that gp130 is a

shared signal transducer for a whole family of cytokines, now known as the IL-6 family.[8][9]

This discovery explained the previously observed functional redundancy among these

cytokines.[9]

The members of the IL-6 cytokine family that utilize gp130 for signaling include:

Interleukin-6 (IL-6): Forms a complex with the IL-6 receptor (IL-6Rα) before engaging gp130.

[4]

Interleukin-11 (IL-11): Binds to the IL-11 receptor α-chain (IL-11Rα) to form a complex that

then recruits gp130.[10]

Leukemia Inhibitory Factor (LIF): Can bind to a heterodimer of gp130 and the LIF receptor

(LIFR).

Oncostatin M (OSM): Can signal through a heterodimer of gp130 and the OSM receptor

(OSMR) or a heterodimer of gp130 and LIFR.

Ciliary Neurotrophic Factor (CNTF): Requires the CNTF receptor α-chain (CNTFRα) for

binding, and the resulting complex associates with a heterodimer of gp130 and LIFR.

Cardiotrophin-1 (CT-1): Signals through a heterodimer of gp130 and LIFR.

Cardiotrophin-like Cytokine (CLC): Forms a complex with cytokine-like factor 1 (CLF-1)

which then associates with a receptor complex containing CNTFRα, gp130, and LIFR.

The shared use of gp130 provides a molecular basis for the overlapping biological activities of

these cytokines.
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The gp130 Signaling Pathways
The binding of a cytokine/receptor complex to gp130 induces the dimerization or

oligomerization of gp130, which is the critical first step in initiating intracellular signaling.[9] As

the cytoplasmic domain of gp130 lacks intrinsic enzymatic activity, it relies on the recruitment

and activation of cytoplasmic tyrosine kinases.

The JAK-STAT Pathway
The primary and most well-characterized signaling pathway activated by gp130 is the Janus

kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[11][12]

The involvement of JAK family kinases in gp130 signaling was a crucial discovery in the mid-

1990s.

Cell Line: Various cell lines responsive to IL-6 family cytokines, such as the human

hepatoma cell line HepG2.

Stimulation: Cells were stimulated with IL-6 or other gp130-utilizing cytokines for short time

periods.

Immunoprecipitation: Cell lysates were immunoprecipitated with antibodies against specific

JAK family members (e.g., JAK1, JAK2, TYK2) or gp130.

In Vitro Kinase Assay: The immunoprecipitates were incubated with [γ-³²P]ATP and a

substrate (e.g., angiotensin II) to measure kinase activity.

Western Blotting: Alternatively, immunoprecipitates were subjected to SDS-PAGE and

western blotting with anti-phosphotyrosine antibodies to detect the phosphorylation and

activation of JAKs and gp130.

These experiments demonstrated that upon cytokine stimulation, JAK1, JAK2, and TYK2

become rapidly tyrosine-phosphorylated and activated.[13] The activated JAKs then

phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.

The phosphorylated tyrosine residues on gp130 serve as docking sites for the SH2 domains of

STAT proteins, primarily STAT3 and to a lesser extent STAT1.[11][14]
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Recruitment: STATs are recruited to the activated receptor complex.

Phosphorylation: The recruited STATs are then tyrosine-phosphorylated by the activated

JAKs.

Dimerization and Translocation: Phosphorylated STATs dimerize, translocate to the nucleus,

and bind to specific DNA response elements in the promoters of target genes, thereby

regulating their transcription.

Figure 1: The gp130-JAK-STAT Signaling Pathway.

The MAPK/ERK Pathway
In addition to the JAK-STAT pathway, gp130 activation also leads to the stimulation of the

Mitogen-Activated Protein Kinase (MAPK) cascade, primarily the Extracellular signal-Regulated

Kinase (ERK) pathway.

This pathway is initiated by the phosphorylation of a specific tyrosine residue (Tyr759 in human

gp130) in the cytoplasmic tail of gp130. This phosphotyrosine residue serves as a docking site

for the SH2 domain-containing protein tyrosine phosphatase 2 (SHP2). The recruitment of

SHP2 leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is involved in

cell proliferation and differentiation.
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Figure 2: The gp130-MAPK/ERK Signaling Pathway.
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The PI3K/Akt Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another important signaling cascade

activated downstream of gp130. This pathway is also initiated by the recruitment of SHP2 to

the activated gp130. SHP2 can interact with adaptor proteins like Gab1, which in turn recruits

the p85 subunit of PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment

and activation of Akt. The PI3K/Akt pathway is crucial for cell survival and proliferation.

Quantitative Data on gp130 Interactions and
Expression
Understanding the quantitative aspects of gp130 interactions and its expression is critical for

comprehending its biological function and for designing therapeutic interventions.
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Parameter
Interacting
Molecules

Value Method Reference

Binding Affinity

(Kd)

IL-6 to IL-6R (low

affinity)
5 nM

Scatchard

Analysis
[3]

IL-6/sIL-6R to

gp130 (high

affinity)

10-60 pM
Scatchard

Analysis
[15]

IL-11 to IL-11Rα

(low affinity)
~10 nM

Radioligand

Binding
[16]

IL-11/IL-11Rα to

gp130 (high

affinity)

300-800 pM
Radioligand

Binding
[16]

Expression

Levels

gp130 mRNA

Human Adipose

Tissue

(Subcutaneous)

Relative

expression

increases in

inflamed vs.

healthy tissue

Real-time PCR [17]

gp130 mRNA
Human Adipose

Tissue (Omental)

Higher

expression than

subcutaneous

tissue in inflamed

state

Real-time PCR [17]

Signaling

Kinetics

STAT3

Phosphorylation

IL-6 stimulation

in HepG2 cells

Peaks at 15-30

minutes
Western Blot [18]
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ERK

Phosphorylation

LIF stimulation in

cardiac myocytes

Maximal at 5

minutes
Western Blot [13]

The Role of gp130 in Health and Disease
The ubiquitous expression of gp130 and its central role in mediating the signals of a diverse

family of cytokines means that it is involved in a wide array of physiological and pathological

processes.

Hematopoiesis: gp130 signaling is essential for the regulation of hematopoiesis, including

the production of platelets.[19] Mice deficient in gp130 exhibit severe hematopoietic defects

and embryonic lethality.[20]

Immune Response: gp130 plays a critical role in both innate and adaptive immunity,

including the acute phase response and the differentiation of B and T cells.

Inflammation: Dysregulated gp130 signaling is implicated in numerous chronic inflammatory

and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Cancer: Aberrant activation of gp130 signaling, particularly the STAT3 pathway, is a hallmark

of many cancers and contributes to tumor growth, survival, and metastasis.

Cardiac Development and Disease: gp130 signaling is crucial for heart development and has

been implicated in cardiac hypertrophy and other cardiovascular diseases.

Therapeutic Targeting of gp130
The central role of gp130 in various diseases has made it an attractive target for therapeutic

intervention. Strategies to modulate gp130 signaling include:

Monoclonal Antibodies: Antibodies that block the binding of cytokines to their receptors or to

gp130.

Soluble Receptors: Recombinant soluble forms of gp130 can act as antagonists by binding

to cytokine/receptor complexes.
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Small Molecule Inhibitors: Development of small molecules that inhibit the downstream

signaling components, such as JAK kinases.

Conclusion
The discovery of glycoprotein 130 revolutionized our understanding of cytokine signaling,

introducing the concept of shared receptor subunits and providing a framework for

understanding the pleiotropy and redundancy of cytokine actions. From its initial identification

as the signal transducer for IL-6 to its current status as a central hub for a major cytokine

family, the study of gp130 has yielded fundamental insights into cellular communication. The

detailed understanding of its structure, function, and signaling pathways continues to drive the

development of novel therapeutic strategies for a wide range of human diseases. This technical

guide provides a comprehensive overview of the key milestones in the history of gp130

research, offering a valuable resource for scientists and clinicians working in this dynamic field.

Experimental Workflows
dot digraph Co-IP_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8,

fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="1.

Culture U266 Cells", fillcolor="#FBBC05", fontcolor="#202124"]; "Labeling" [label="2. Surface

Iodination (¹²⁵I)", fillcolor="#FBBC05", fontcolor="#202124"]; "Stimulation" [label="3. Incubate

with IL-6 (37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; "Lysis" [label="4. Lyse Cells

(Digitonin Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; "IP" [label="5. Immunoprecipitate

with\nanti-IL-6R Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="6.

SDS-PAGE and Autoradiography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End"

[shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Labeling"; "Labeling" -> "Stimulation"; "Stimulation"

-> "Lysis"; "Lysis" -> "IP"; "IP" -> "Analysis"; "Analysis" -> "End"; }

Figure 3: Workflow for Co-immunoprecipitation of IL-6R and gp130.
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Figure 4: Workflow for cDNA Cloning of gp130.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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